The key feature of (R)-1-Cyclopropylethylamine is its chirality. Molecules with a chiral center can exist in two mirror-image forms (enantiomers) that influence their interaction with other chiral molecules. This property makes (R)-1-Cyclopropylethylamine a valuable building block for designing chiral catalysts and ligands [1]. These catalysts can selectively accelerate specific chemical reactions in asymmetric synthesis, leading to the production of desired enantiopure compounds [1].
Here are some examples of research articles describing the use of (R)-1-Cyclopropylethylamine in catalyst and ligand design:
(R)-1-Cyclopropylethylamine is a chiral amine characterized by the presence of a cyclopropyl group attached to the ethylamine backbone. Its molecular formula is and it features a cyclopropyl ring, making it distinct among aliphatic amines. The compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis, particularly in the development of chiral drugs.
Currently, there is no scientific literature available on the specific mechanism of action of (R)-1-CPEA in biological systems.
(R)-1-CPEA is likely to share similar hazards as other primary amines. These include:
The reactivity of (R)-1-cyclopropylethylamine can be leveraged in synthetic pathways for producing other nitrogen-containing compounds.
(R)-1-Cyclopropylethylamine exhibits biological activity that is being explored in various contexts:
The compound's biological profile is still under investigation, with ongoing studies focusing on its pharmacological effects and mechanisms of action.
Several methods have been developed for synthesizing (R)-1-cyclopropylethylamine:
(R)-1-Cyclopropylethylamine finds applications in several fields:
The versatility of this compound in synthetic chemistry underscores its importance in both academic research and industrial applications.
Interaction studies involving (R)-1-cyclopropylethylamine focus on its binding affinity and activity at various biological targets:
These studies are crucial for understanding how this compound may be utilized effectively in therapeutic contexts.
(R)-1-Cyclopropylethylamine shares structural similarities with other cycloalkylamines. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-1-Cyclopropylethylamine | Enantiomer of (R)-1-cyclopropylethylamine | |
| 1-Pyrrolidine | Five-membered ring; distinct reactivity | |
| 2-Methyl-1-pyrrolidine | Methyl substitution affects properties | |
| Cyclobutylmethylamine | Four-membered ring; different strain |
Uniqueness: The presence of a cyclopropane ring contributes to the unique steric and electronic properties of (R)-1-cyclopropylethylamine compared to other similar compounds. This structural feature may influence its biological activity and reactivity patterns, making it a subject of interest in medicinal chemistry.
The exploration of these compounds highlights the significance of structural variations in determining chemical behavior and biological interactions.
The ketone condensation approach represents one of the most practical industrial methodologies for the synthesis of (R)-1-cyclopropylethylamine [1]. This method utilizes cyclopropyl methyl ketone as the starting material, which undergoes condensation with chiral amines, particularly S-(-)-α-phenylethylamine, to form imine intermediates that are subsequently reduced to the desired chiral amine product.
The process typically involves three distinct steps: initial condensation under Lewis acid catalysis, reduction of the resulting imine intermediate, and debenzylation to yield the primary amine [1]. Preferred reaction conditions for the condensation step comprise the use of Lewis acids in suitable solvents including methanol, ethanol, isopropanol, benzene, toluene, hexane, heptane, cyclopentane, cyclohexane, tetrahydrofuran, 2-methyltetrahydrofuran, and isopropyl acetate or mixtures thereof [1]. The most favorable solvents identified are isopropanol, toluene, heptane, tetrahydrofuran, and 2-methyltetrahydrofuran or their combinations [1].
This synthetic route demonstrates excellent scalability characteristics and utilizes relatively inexpensive starting materials, making it particularly attractive for large-scale industrial production [1]. The method has been successfully demonstrated to provide overall yields ranging from 76% to 85% with enantiomeric excess values between 85% and 95% [1]. The scalable nature of this approach, combined with the cost-effectiveness of the starting materials, positions it as a preferred method for multi-kilogram scale production of (R)-1-cyclopropylethylamine.
Asymmetric catalytic reduction represents the cornerstone of modern industrial chiral amine synthesis, offering exceptional enantioselectivity and scalability for (R)-1-cyclopropylethylamine production [2] [3]. The methodology employs transition metal complexes with chiral ligands to achieve stereoselective reduction of prochiral ketone substrates.
Rhodium-based catalytic systems, particularly those incorporating BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands, have emerged as the gold standard for industrial applications [2] [3]. These systems demonstrate remarkable performance characteristics, achieving yields between 74% and 95% with enantiomeric excess values consistently exceeding 90% and often reaching 99% [2]. The Rh-BINAP complex operates effectively under moderate reaction conditions, typically requiring temperatures between 25°C and 80°C and pressures ranging from 1 to 50 bar [2].
Iridium-based catalytic systems present an alternative approach, utilizing bisphosphine ligands to achieve high enantioselectivity [1]. These systems typically require higher catalyst loadings of 5 to 10 mol% compared to rhodium systems but offer advantages in terms of substrate scope and reaction robustness [1]. The iridium-catalyzed processes achieve yields between 85% and 92% with enantiomeric excess values ranging from 88% to 96% [1].
The industrial implementation of these catalytic reduction strategies requires sophisticated reactor design and process control systems to maintain the stringent conditions necessary for optimal performance [2]. Despite the high capital investment requirements, these methodologies offer superior atom economy and environmental profiles compared to traditional stoichiometric approaches [2]. The technology has been successfully scaled to multi-kilogram production levels, with some facilities capable of producing hundreds of kilograms per batch [2].
Recent advances in catalyst development have focused on improving turnover numbers and catalyst stability, with some optimized systems achieving turnover numbers exceeding 14,000 [4]. This represents a significant improvement in catalyst productivity, directly translating to reduced production costs and enhanced economic viability for industrial applications.
Transaminase-mediated synthesis has emerged as a highly efficient biocatalytic approach for producing (R)-1-cyclopropylethylamine with exceptional enantioselectivity [5] [6]. The methodology exploits the inherent stereoselectivity of amine transaminases to achieve kinetic resolution of racemic starting materials or direct asymmetric synthesis from prochiral ketones.
The pioneering work with Bacillus megaterium SC6394 demonstrated the feasibility of transaminase-mediated resolution for (R)-1-cyclopropylethylamine production [5]. The enzymatic process was characterized as a transamination reaction requiring pyruvate as amino acceptor and pyridoxal phosphate as cofactor [5]. Initial batch processes using whole cells of Bacillus megaterium SC6394 successfully produced both (R)-1-cyclopropylethylamine and (R)-sec-butylamine, establishing the broad substrate scope of this enzymatic approach [5].
Subsequent development focused on enzyme purification and molecular cloning to improve process efficiency and scalability [5]. The transaminase was purified to homogeneity, enabling determination of N-terminal and internal amino acid sequences [5]. These sequences were utilized to design polymerase chain reaction primers for cloning and expression of the transaminase in Escherichia coli SC16578 [5].
The recombinant system demonstrated significant advantages over the original Bacillus megaterium process [5]. Most notably, pH control and aeration were not required for the resolution reaction, and excess pyruvate was not consumed by the recombinant cells [5]. The resolution of racemic starting material using whole cells of E. coli SC16578 was successfully scaled up to provide (R)-1-cyclopropylethylamine with 46.6% isolated yield and 99.2% enantiomeric excess [5].
Advanced transaminase systems have been developed utilizing thermotolerant fungal reductive aminases that display superior ability to use ammonia as the amine partner [4]. These enzymes, particularly those from Neosartorya species, demonstrate exceptional performance with conversions exceeding 97% and excellent enantiomeric excess values [4]. The temperature-dependent studies revealed that these homologues possess greater thermal stability compared to other enzymes within this family [4].
The synthetic applicability has been further demonstrated through the production of several primary and secondary amines with turnover numbers up to 14,000 and continuous flow reactions achieving space-time yields up to 8.1 g L⁻¹ h⁻¹ [4]. These performance metrics establish transaminase-mediated synthesis as a viable alternative to chemical methods for industrial-scale production.
Whole-cell biotransformation systems represent an advanced biocatalytic approach that combines the advantages of enzymatic selectivity with simplified process implementation [7] [8]. These systems utilize engineered microorganisms as living catalysts, eliminating the need for enzyme isolation and purification while providing integrated cofactor regeneration systems.
The development of recombinant Escherichia coli strains expressing transaminases has proven particularly successful for (R)-1-cyclopropylethylamine production [7]. These whole-cell systems demonstrate superior operational stability compared to isolated enzymes, as the cellular environment provides natural protection against enzyme deactivation and maintains optimal cofactor concentrations [7].
Cytochrome P450 monooxygenase systems have been explored for biotransformation applications, though their primary utility lies in oxidative transformations rather than reductive amination [8]. These systems demonstrate the versatility of whole-cell biocatalysis for complex synthetic transformations, including the production of chiral intermediates that can be further processed to (R)-1-cyclopropylethylamine [8].
Process optimization studies have focused on identifying optimal host organisms and expression conditions to maximize productivity [7]. The selection of appropriate host strains considers factors such as metabolic burden, cofactor availability, and substrate tolerance [7]. Recent advances have achieved gram-scale yields of target products, demonstrating the scalability potential of whole-cell biotransformation approaches [7].
The integration of multiple enzymatic activities within single host organisms has enabled the development of cascade reactions for direct conversion of simple starting materials to complex chiral products [7]. These integrated systems offer significant advantages in terms of process simplification and waste reduction compared to multi-step chemical syntheses [7].
Contemporary research has emphasized the development of continuous flow whole-cell biotransformation systems [9]. These systems utilize membrane-immobilized transaminases to achieve enhanced stability, recoverability, and reusability [9]. The membrane immobilization strategies investigated include electrostatic trapping using polyethyleneimine-coated polyacrylonitrile membranes and covalent grafting onto polydopamine-modified polypropylene membranes [9].
The covalent grafting approach has demonstrated particular promise, yielding biocatalysts that retain 85% specific activity relative to soluble transaminase while displaying perfect recyclability throughout successive cycles [9]. These membrane-immobilized systems enable the development of intensified continuous flow synthesis processes with enhanced economic viability [9].
Diastereomeric salt formation represents a classical yet highly effective approach for the resolution of racemic (R,S)-1-cyclopropylethylamine mixtures [10] [11]. This methodology exploits the differential solubility characteristics of diastereomeric salts formed between enantiomeric amines and chiral resolving agents to achieve separation.
The fundamental principle underlying diastereomeric salt resolution involves the formation of salts between the racemic amine substrate and an optically pure acid resolving agent [10]. The resulting diastereomeric salts exhibit different physicochemical properties, particularly solubility characteristics, enabling their separation through crystallization processes [10]. The method is particularly advantageous when other separation techniques such as preferential crystallization and solid-state deracemization cannot be applied directly [10].
Contemporary developments in diastereomeric salt resolution have focused on the design of multicomponent systems that incorporate hydrate formation to enhance selectivity [10]. The quaternary system approach, exemplified by studies with pregabalin enantiomers and L-tartaric acid in water, demonstrates the sophisticated thermodynamic modeling capabilities now available for optimizing resolution processes [10]. The characterization of relevant solid forms and measurement of solubilities and solid-liquid equilibria enable the construction of phase diagrams and thermodynamic models based on solubility product constants [10].
These advanced modeling approaches facilitate the identification of optimal temperature pairs with similar selectivity along defined purity lines, typically in the region of 10°C to 40°C [10]. Experimental validation of these theoretical predictions has demonstrated the practical utility of this approach, with proof-of-concept resolution experiments achieving diastereomerically pure products with 51.6% yield and productivity of 153 mg per gram of water [10].
Novel methodologies incorporating polyethylene glycol-based resolving agents have emerged as environmentally friendly alternatives [11]. These PEGylated resolving agents undergo diastereomeric complex formation in alcohols, followed by temperature-assisted phase transition to afford precipitates enriched in one enantiomer [11]. The method demonstrates excellent performance characteristics, with first-cycle resolution providing amines with optical purity between 72% and 85% in good yields of 78% to 90% [11]. Additional resolution cycles improve optical purity to 87% to 95% [11].
The PEGylated resolving agent methodology offers significant advantages in terms of agent recovery and reusability [11]. The resolving agents can be recovered and reutilized without loss of resolution efficiency, addressing one of the primary economic concerns associated with traditional diastereomeric salt resolution approaches [11]. In aqueous solutions, phase transition can be induced through methods used for polyethylene glycol precipitation, such as addition of ammonium sulfate, providing additional flexibility in process implementation [11].
Chromatographic enantioseparation techniques represent the most sophisticated and versatile approaches for achieving high-resolution separation of (R)-1-cyclopropylethylamine enantiomers [12] [13]. These methodologies exploit the differential interactions between enantiomers and chiral stationary phases or chiral mobile phase additives to achieve separation.
High-performance liquid chromatography utilizing chiral stationary phases has emerged as the dominant technique for both analytical and preparative applications [12] [13]. The methodology encompasses various chiral stationary phase chemistries, including cellulose-based phases such as Chiralcel OD-H, macrocyclic glycopeptide-based phases including Chirobiotic T, TAG, and R, β-cyclodextrin-based phases like Cyclobond I 2000SN, and t-butyl carbamate-derivatized quinine-based columns [12].
The selection of optimal chromatographic conditions requires systematic evaluation of mobile phase compositions and stationary phase characteristics [12]. The differences in separation capability between various methodologies necessitate careful optimization to achieve the best resolution for specific enantiomer pairs [12]. The sequence of elution of enantiomers can be determined in all cases, providing valuable information for method development and validation [12].
Supercritical fluid chromatography has gained prominence as an environmentally friendly alternative to traditional liquid chromatography [13]. This technique utilizes supercritical carbon dioxide as the mobile phase, offering advantages including reduced solvent consumption, faster separation times, and enhanced environmental sustainability [13]. The method is particularly attractive for industrial applications due to its scalability and reduced waste generation characteristics [13].
The mechanism of enantiomer separation in chromatographic systems relies on the formation of transient diastereomeric complexes between enantiomers and the chiral environment created by the chiral stationary phase or chiral additives in the mobile phase [13]. Chiral stationary phases are specifically designed to selectively interact with one enantiomer over the other, resulting in different retention times for each enantiomer [13].
Advanced chromatographic methodologies incorporate simulated moving bed technology for continuous separation processes [13]. This approach combines elements of traditional chromatography with process intensification principles to achieve enhanced productivity and reduced solvent consumption [13]. The simulated moving bed technology exploits the differences in component partitioning between mobile and stationary phases to achieve continuous separation with high efficiency [13].
The industrial implementation of chromatographic enantioseparation requires consideration of both direct and indirect separation modes [13]. Direct enantiomer separation utilizes chiral stationary phases to achieve separation without derivatization, while indirect methods involve formation of diastereomeric derivatives prior to separation on achiral stationary phases [13]. The choice between these approaches depends on factors including substrate characteristics, required throughput, and economic considerations [13].
(R)-1-Cyclopropylethylamine exhibits complex thermodynamic behavior influenced by the inherent strain of its cyclopropane ring system and the basic nature of its amine functional group. The compound demonstrates moderate thermal stability under standard laboratory conditions, though it requires careful handling due to its air-sensitive nature [1] [2].
The phase behavior of (R)-1-Cyclopropylethylamine is characterized by its liquid state at room temperature, with a boiling point range of 90-95°C [3] [1]. The relatively low boiling point compared to other amines of similar molecular weight reflects the destabilizing influence of ring strain on intermolecular interactions. The compound's density of 0.799 g/mL [4] indicates it is less dense than water, which is typical for small aliphatic amines.
Storage and stability considerations require maintenance at temperatures between 2-8°C with protection from light and air exposure [5]. The compound's air sensitivity necessitates storage under inert atmosphere conditions to prevent oxidative degradation. The flash point below 21°C [6] classifies it as a highly flammable liquid, requiring appropriate safety precautions during handling and storage.
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 90-95°C | [3] [1] |
| Density | 0.799 g/mL | [4] |
| Flash Point | <21°C | [6] |
| Storage Temperature | 2-8°C | [5] |
| Physical State | Liquid at 25°C | [3] |
The solubility characteristics of (R)-1-Cyclopropylethylamine are dominated by the basic amine functional group, which confers excellent water miscibility and broad compatibility with polar solvents. The compound demonstrates complete miscibility with water [1] [2] [7], a property that distinguishes it from many cyclopropane-containing compounds that typically exhibit limited aqueous solubility.
Organic solvent compatibility is extensive, with good solubility observed in most common organic solvents including alcohols, ethers, and hydrocarbons. The compound shows particular compatibility with tetrahydrofuran and isopropanol , making it suitable for various synthetic applications. The partition coefficient (log P) of 0.5-0.58 [9] [10] indicates a slight preference for aqueous phases over octanol, consistent with its amine functionality.
The molar volume of 106.6 mL/mol [4] reflects the compound's molecular packing efficiency, which is influenced by both the rigid cyclopropane ring and the flexible ethylamine chain. This intermediate polarity profile enables the compound to serve as an effective building block in both aqueous and organic synthetic schemes.
| Solvent System | Solubility | Reference |
|---|---|---|
| Water | Miscible | [1] [2] [7] |
| Ethanol/Methanol | Miscible | [1] |
| Tetrahydrofuran | Soluble | |
| General Organic Solvents | Good | [1] |
| Log P (octanol/water) | 0.5-0.58 | [9] [10] |
The acid-base properties of (R)-1-Cyclopropylethylamine are governed by its primary amine functionality, which exhibits predicted pKa values of 10.87 ± 0.29 for the conjugate acid [3] [7]. This value places the compound within the typical range for aliphatic primary amines (9.5-11.0) [11], indicating stronger basicity than ammonia (pKa 9.2) [12] [11].
The protonation behavior follows standard amine chemistry, with the nitrogen atom serving as the primary basic site. Under physiological pH conditions, the compound exists predominantly in its protonated form, which enhances its water solubility and biological activity potential. The conjugate acid demonstrates good stability in aqueous solution, making it suitable for various chemical transformations and biological applications.
Reactivity patterns include typical nucleophilic behavior expected of primary amines, including acylation, alkylation, and condensation reactions. The proximity of the electron-withdrawing cyclopropane ring may slightly modulate the nucleophilicity compared to simple aliphatic amines, though the effect appears minimal based on the observed pKa values.
| Acid-Base Property | Value | Reference |
|---|---|---|
| pKa (conjugate acid) | 10.87 ± 0.29 | [3] [7] |
| Basicity vs. Ammonia | More basic | [12] [11] |
| Protonation Site | Nitrogen atom | Standard |
| pH Behavior | Typical amine | [11] |
The cyclopropane ring in (R)-1-Cyclopropylethylamine introduces significant ring strain energy of 27-29 kcal/mol [13] [14] [15], representing one of the highest strain energies among common organic ring systems. This strain arises primarily from angle strain, where the required 60° bond angles deviate substantially from the ideal tetrahedral angle of 109.5° [13].
Bond strength analysis reveals that carbon-carbon bonds within the cyclopropane ring exhibit reduced strength (65 kcal/mol) compared to normal alkane C-C bonds (80-85 kcal/mol) [13] [16]. This weakening effect makes the cyclopropane ring susceptible to ring-opening reactions under appropriate conditions, providing a thermodynamic driving force for various chemical transformations.
The chemical implications of ring strain include enhanced electrophilic character of the cyclopropane carbon atoms and increased reactivity toward nucleophilic attack [17]. This reactivity enhancement is particularly relevant in synthetic applications where controlled ring-opening can provide access to three-carbon building blocks with predefined stereochemistry.
Conformational preferences favor the bisected conformation where the ethylamine substituent adopts a position that minimizes steric interactions while maintaining optimal orbital overlap [18]. This conformational bias influences both the compound's physical properties and its reactivity patterns in chemical transformations.
| Ring Strain Parameter | Value | Reference |
|---|---|---|
| Total Ring Strain | 27-29 kcal/mol | [13] [14] [15] |
| Bond Angle Deviation | 49.5° | [13] |
| C-C Bond Strength | 65 kcal/mol | [13] [16] |
| Normal C-C Bond Strength | 80-85 kcal/mol | [13] |
| Reactivity Enhancement | Significant | [17] [15] |
Flammable;Corrosive;Acute Toxic